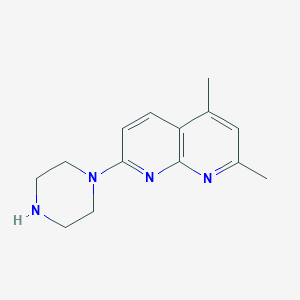
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a piperazine ring attached to the naphthyridine core, which imparts unique chemical and biological properties. It has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and eco-friendly solvents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the piperazine ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane is used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines and piperazine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an antidepressant and antiviral agent. .
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine involves its interaction with specific molecular targets, such as serotonin type-3 receptors (5-HT3). It acts as an antagonist, blocking the receptor and thereby exerting its antidepressant effects . The compound’s ability to modulate neurotransmitter pathways makes it a promising candidate for further pharmacological studies.
Comparison with Similar Compounds
2-(4-Methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has similar structural features and exhibits comparable pharmacological properties.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are also piperazine derivatives with notable biological activities.
Uniqueness: 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine stands out due to its specific substitution pattern on the naphthyridine core, which imparts unique chemical reactivity and biological activity. Its dual role as an antidepressant and antiviral agent highlights its versatility and potential for therapeutic applications .
Properties
CAS No. |
106851-90-5 |
|---|---|
Molecular Formula |
C14H18N4 |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2,4-dimethyl-7-piperazin-1-yl-1,8-naphthyridine |
InChI |
InChI=1S/C14H18N4/c1-10-9-11(2)16-14-12(10)3-4-13(17-14)18-7-5-15-6-8-18/h3-4,9,15H,5-8H2,1-2H3 |
InChI Key |
YRGOAYZJMMYXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N3CCNCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















